molecular formula C22H26N2O2 B11357782 1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-2,5,6-trimethyl-1H-benzimidazole

1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-2,5,6-trimethyl-1H-benzimidazole

Cat. No.: B11357782
M. Wt: 350.5 g/mol
InChI Key: AIQWQACXQSHBNL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core and the methoxyphenoxyethyl side chain separately. The benzodiazole core can be synthesized through a cyclization reaction involving an appropriate diamine and a carboxylic acid derivative. The methoxyphenoxyethyl side chain is prepared by reacting 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol with an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form a single bond.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the double bond would yield a saturated alkyl chain.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxyphenoxyethyl side chain may allow the compound to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE apart from these similar compounds is its unique combination of a benzodiazole core with a methoxyphenoxyethyl side chain. This structure may confer unique properties, such as enhanced stability, specific binding affinities, or distinct reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-2,5,6-trimethylbenzimidazole

InChI

InChI=1S/C22H26N2O2/c1-6-7-18-8-9-21(22(14-18)25-5)26-11-10-24-17(4)23-19-12-15(2)16(3)13-20(19)24/h6-9,12-14H,10-11H2,1-5H3/b7-6+

InChI Key

AIQWQACXQSHBNL-VOTSOKGWSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2C(=NC3=C2C=C(C(=C3)C)C)C)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2C(=NC3=C2C=C(C(=C3)C)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.